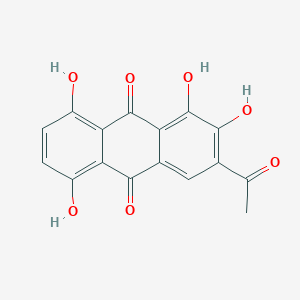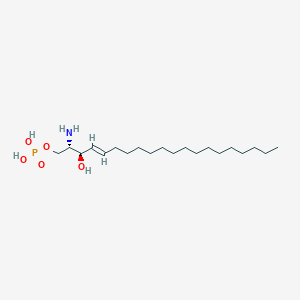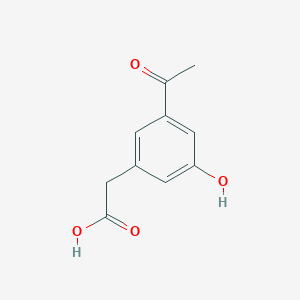
(3-Acetyl-5-hydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Acetyl-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of an acetyl group, a hydroxy group, and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-5-hydroxyphenyl)acetic acid typically involves the acetylation of 5-hydroxyphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 5-hydroxyphenylacetic acid is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions: (3-Acetyl-5-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when treated with appropriate alkylating or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of (3-Acetyl-5-oxo-phenyl)acetic acid.
Reduction: Formation of (3-Hydroxy-5-hydroxyphenyl)acetic acid.
Substitution: Formation of (3-Acetyl-5-alkoxyphenyl)acetic acid or (3-Acetyl-5-acyloxyphenyl)acetic acid.
科学研究应用
(3-Acetyl-5-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (3-Acetyl-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- (3-Acetyl-4-hydroxyphenyl)acetic acid
- (3-Acetyl-2-hydroxyphenyl)acetic acid
- (3-Acetyl-5-methoxyphenyl)acetic acid
Comparison: (3-Acetyl-5-hydroxyphenyl)acetic acid is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in research and industrial applications.
属性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
2-(3-acetyl-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-2-7(4-10(13)14)3-9(12)5-8/h2-3,5,12H,4H2,1H3,(H,13,14) |
InChI 键 |
LHQLEDXYYSBIJK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


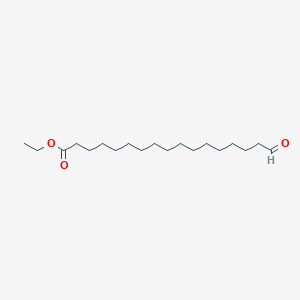
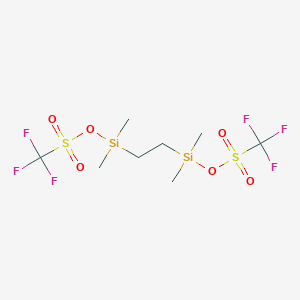
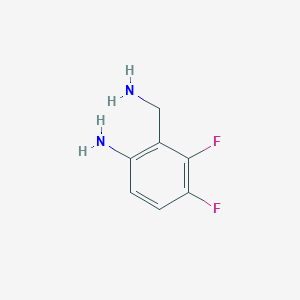
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
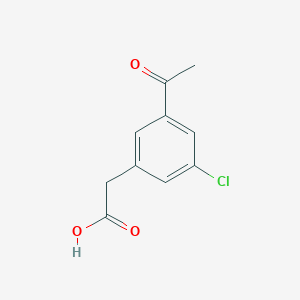
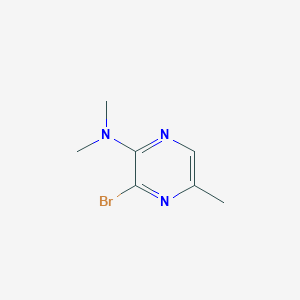
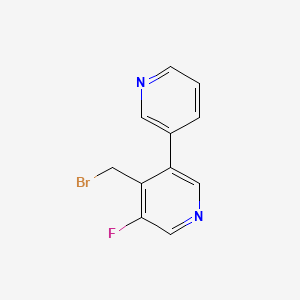
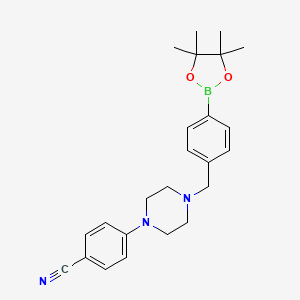
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
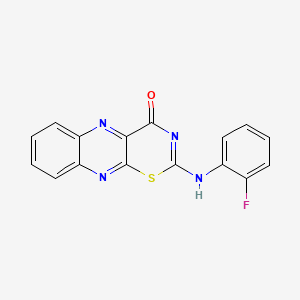
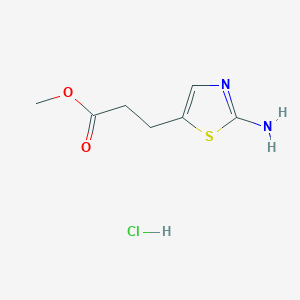
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
